2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine
Description
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine is a pyrrolidine derivative featuring a methyl group at the 2-position and a benzyl substituent with a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The pyrrolidine core provides a rigid, nitrogen-containing heterocyclic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . Its structural uniqueness lies in the steric and electronic effects imparted by the trifluoromethyl group, which differentiates it from simpler fluorinated or alkyl-substituted analogs.
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(7-4-8-17-12)9-10-5-2-3-6-11(10)13(14,15)16/h2-3,5-6,17H,4,7-9H2,1H3 |
InChI Key |
YWGJRKLRPMNNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a synthetic pyrrolidine compound with potential applications in medicinal chemistry and organic synthesis. The compound features a trifluoromethyl group attached to a phenyl ring, which contributes to its chemical properties.
Synthesis and Properties
The synthesis of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves multiple steps. The trifluoromethyl group's electron-withdrawing effects may enhance the compound's ability to participate in nucleophilic substitution or electrophilic aromatic substitutions. The hydrochloride salt form can facilitate solubility in polar solvents, making it suitable for various chemical transformations.
Potential Applications
The unique structure of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride makes it a candidate for various applications:
- Medicinal Chemistry The trifluoromethyl group can impact a drug's metabolic stability, lipophilicity, and binding affinity. Therefore, this compound may be useful in synthesizing new pharmaceuticals.
- Organic Synthesis It can be used as a building block in synthesizing complex organic molecules because of the pyrrolidine ring and trifluoromethylphenyl group.
- Interaction studies Interaction studies involving 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride are essential for understanding its pharmacodynamics and pharmacokinetics. Such studies typically focus on:
- Drug-target interactions
- Metabolic pathways
- Potential toxicity
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins involved in various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions to the pyrrolidine ring or the aromatic moiety. Below is a detailed analysis of key similarities and differences:
Substituent Variations on the Aromatic Ring
Compounds with fluorinated phenyl groups attached to pyrrolidine (e.g., via hydrochloride salts) show moderate structural similarity (0.74 Tanimoto index) to the target molecule :
| Compound ID | Substituent on Phenyl Ring | Similarity Score | Key Properties/Applications |
|---|---|---|---|
| [1381929-21-0] | 5-Fluoro-2-methyl | 0.74 | Increased steric bulk; potential CNS activity |
| [1073556-40-7] | 4-Fluoro | 0.74 | Enhanced electron-withdrawing effect; possible improved solubility |
| [1218935-60-4] | 2,5-Difluoro | 0.74 | Higher polarity; altered binding affinity |
Key Differences :
- Lipophilicity : The -CF₃ group increases logP compared to fluorinated analogs, favoring blood-brain barrier penetration in therapeutic contexts.
- Steric Hindrance : The ortho-trifluoromethyl group imposes greater steric constraints than para- or meta-substituted fluorines, influencing conformational flexibility and receptor interactions .
Pyrrolidine vs. Bicyclic or Fused Systems
highlights compounds with fused or bicyclic systems (e.g., imidazo[1,2-a]pyridine), which differ significantly in rigidity and pharmacokinetic behavior:
- Example: 1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine derivatives exhibit enhanced planar rigidity, improving target binding but reducing solubility compared to monocyclic pyrrolidines .
- Functional Groups : Carboxamide or sulfonyl moieties in patent compounds (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) introduce hydrogen-bonding capacity absent in the target molecule, altering bioavailability .
Data Table: Comparative Analysis of Key Compounds
| Feature | Target Compound | [1381929-21-0] | [1073556-40-7] | Patent Compound (imidazo[1,2-a]pyridine) |
|---|---|---|---|---|
| Core Structure | Pyrrolidine | Pyrrolidine | Pyrrolidine | Bicyclic imidazo-pyridine |
| Aromatic Substituent | 2-(Trifluoromethyl)benzyl | 5-Fluoro-2-methylphenyl | 4-Fluorophenyl | 6-Chloro-3-pyridinyl |
| logP (Predicted) | ~3.2 | ~2.8 | ~2.5 | ~1.9 (due to polar groups) |
| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (F susceptible) | Moderate | Low (reactive bicyclic core) |
| Synthetic Complexity | Moderate | Low | Low | High |
Biological Activity
2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine, a compound with the molecular formula C13H17ClF3N and a molecular weight of 279.73 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds, including those similar to 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine, exhibit significant anticonvulsant properties. For instance, studies have shown that certain pyrrolidine derivatives protect against seizures in various animal models. In the maximal electroshock (MES) test, compounds structurally related to 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine demonstrated effective seizure protection at doses ranging from 100 mg/kg to 200 mg/kg, with some compounds achieving over 75% protection in tested mice .
Analgesic Effects
The analgesic properties of pyrrolidine derivatives have also been investigated. In vitro studies have suggested that these compounds can modulate pain pathways by interacting with voltage-gated sodium channels and TRPV1 receptors, which are known targets for pain modulation. For example, certain related compounds showed a significant affinity for TRPV1 receptors at concentrations around 100 µM, indicating potential for peripheral analgesic activity .
The mechanisms underlying the biological activity of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine can be attributed to its structural features that allow it to interact with various biological targets:
- Voltage-Gated Sodium Channels : Compounds similar to this pyrrolidine have been shown to inhibit voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation.
- Calcium Channels : The modulation of calcium channels contributes to the anticonvulsant effects observed in preclinical studies.
- GABA Transporter Interaction : Some derivatives exhibit activity against GABA transporters, enhancing GABAergic transmission and providing an additional mechanism for their anticonvulsant effects.
Case Studies
Several studies have highlighted the efficacy of pyrrolidine derivatives in treating neurological disorders:
- Anticonvulsant Efficacy : A study evaluated a series of pyrrolidine derivatives for their anticonvulsant activity using the MES and 6 Hz seizure models. Compounds exhibiting structural similarities to 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine showed significant protection against seizures, with some achieving complete protection in tested animals .
- Analgesic Activity : In another study focusing on pain modulation, compounds derived from pyrrolidine were tested for their analgesic effects using hot plate and writhing tests. The results indicated that several derivatives exhibited strong analgesic properties comparable to established analgesics like morphine .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination: React 2-(trifluoromethyl)benzaldehyde with 2-methylpyrrolidine in the presence of a reducing agent (e.g., NaBHCN) under inert conditions. Optimize solvent polarity (e.g., dichloromethane or THF) and pH (neutral to slightly acidic) to enhance yield .
- Nucleophilic Substitution: Use a trifluoromethylbenzyl halide and 2-methylpyrrolidine with a base (e.g., KCO) in aprotic solvents. Monitor temperature (40–60°C) to avoid side reactions .
Optimization Tips: - Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .
- Adjust stoichiometry (1:1.2 molar ratio of amine to electrophile) to maximize conversion .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Use a reverse-phase column with ESI+ mode. Expected [M+H] ion matches theoretical molecular weight (CHFN: 256.28 g/mol) .
- X-ray Crystallography: For structural confirmation, employ SHELXL for refinement. Resolve potential disorder in the trifluoromethyl group using high-resolution data .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Codes: Refer to H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) for risk mitigation .
- Handling:
- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .
Advanced Research Questions
Q. How can this compound be applied in drug discovery, particularly in target binding studies?
Methodological Answer:
- Pharmacophore Modeling: Use Schrödinger Suite or AutoDock to predict interactions with receptors (e.g., GPCRs). The trifluoromethyl group enhances lipophilicity and metabolic stability .
- In Vitro Assays:
- Case Study: Similar pyrrolidine derivatives show activity in cognitive disorder treatments by modulating neurotransmitter receptors .
Q. How can computational modeling resolve contradictory spectroscopic data for this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) to assess dynamic behavior of the trifluoromethyl group, which may explain split peaks in F NMR .
Q. What strategies are recommended for resolving crystallographic disorder in this compound?
Methodological Answer:
Q. How can researchers address low yields in the synthesis of functionalized derivatives?
Methodological Answer:
- Functionalization Routes:
- Troubleshooting:
Q. How should researchers analyze conflicting biological activity data across assays?
Methodological Answer:
- Dose-Response Curves: Perform triplicate IC measurements to assess reproducibility.
- Off-Target Screening: Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Meta-Analysis: Compare with structurally similar compounds (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) to contextualize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
